(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
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Overview
Description
(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as Compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in research. It was first synthesized in 2015 and has since been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which means it enhances the receptor's response to acetylcholine. This results in increased calcium influx and neurotransmitter release, leading to improved synaptic plasticity and cognitive function. (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X also has anxiolytic and antidepressant effects, which may be attributed to its modulation of the α7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X has been shown to improve learning and memory in animal models, as well as reduce anxiety and depression-like behaviors. It also has anti-inflammatory effects and has been found to reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise modulation of the receptor's activity without affecting other receptors. However, one limitation is the lack of studies on its toxicity and safety profile, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for research on (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. Another direction is to study its safety and toxicity profile in order to determine its potential use in clinical settings. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other physiological processes.
Synthesis Methods
The synthesis of (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X involves a multi-step process that starts with the reaction between 4-fluorophenylboronic acid and 5-fluoropyrimidine-2-carbaldehyde, which forms the intermediate 4-(5-fluoropyrimidin-2-yl)phenylboronic acid. This intermediate is then coupled with 1-(4-bromobenzoyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, resulting in the final product, (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X. The synthesis method has been optimized to yield high purity and yield of (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X.
Scientific Research Applications
(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. (4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone X has been used in studies to investigate the role of the α7 nicotinic acetylcholine receptor in neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders.
properties
IUPAC Name |
(4-fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-3-1-11(2-4-12)15(22)21-7-5-14(6-8-21)23-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVIIRLRCLNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine |
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